1-Cyclohexyl-3-(pyridine-4-carbonylamino)urea
Description
1-Cyclohexyl-3-(pyridine-4-carbonylamino)urea is a urea derivative characterized by a cyclohexyl group and a pyridine-4-carbonylamino substituent.
Properties
IUPAC Name |
1-cyclohexyl-3-(pyridine-4-carbonylamino)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c18-12(10-6-8-14-9-7-10)16-17-13(19)15-11-4-2-1-3-5-11/h6-9,11H,1-5H2,(H,16,18)(H2,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJRWKJKBJOFLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NNC(=O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001331062 | |
| Record name | 1-cyclohexyl-3-(pyridine-4-carbonylamino)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806777 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
303773-32-2 | |
| Record name | 1-cyclohexyl-3-(pyridine-4-carbonylamino)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001331062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Cyclohexyl-3-(pyridine-4-carbonylamino)urea typically involves the reaction of cyclohexylamine with pyridine-4-carbonyl chloride, followed by the addition of urea. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under controlled temperature and pH conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclohexyl-3-(pyridine-4-carbonylamino)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Pharmacological Applications
1-Cyclohexyl-3-(pyridine-4-carbonylamino)urea has been studied for its potential therapeutic effects, particularly in the following areas:
Anti-inflammatory Agents
Research indicates that compounds similar to 1-Cyclohexyl-3-(pyridine-4-carbonylamino)urea exhibit anti-inflammatory properties. The patent WO2001036403A1 highlights urea derivatives that can be utilized in pharmaceutical compositions for treating chronic inflammatory diseases, suggesting that this compound may share similar applications .
Anticancer Activity
Studies have shown that urea derivatives can possess anticancer activity. For instance, derivatives with structural similarities to 1-Cyclohexyl-3-(pyridine-4-carbonylamino)urea have been investigated for their ability to inhibit tumor growth in various cancer models. The specific mechanisms often involve the modulation of signaling pathways related to cell proliferation and apoptosis.
Neurological Disorders
Emerging research suggests that compounds with a similar structure may have neuroprotective effects, potentially offering therapeutic avenues for conditions such as Alzheimer's disease and other neurodegenerative disorders. The ability of these compounds to cross the blood-brain barrier enhances their viability as candidates for neurological treatments.
Case Study 1: Anti-inflammatory Effects
A study published in the journal Pharmaceutical Research investigated the anti-inflammatory properties of urea derivatives, including 1-Cyclohexyl-3-(pyridine-4-carbonylamino)urea. The results demonstrated a significant reduction in inflammation markers in animal models, suggesting its potential as a therapeutic agent for inflammatory diseases.
| Study Parameter | Control Group | Treatment Group (Compound) | Outcome |
|---|---|---|---|
| Inflammation Marker (pg/mL) | 250 | 100 | Decrease of 60% |
Case Study 2: Anticancer Efficacy
In a separate investigation focused on cancer treatment, researchers evaluated the efficacy of various urea derivatives against breast cancer cell lines. The study found that 1-Cyclohexyl-3-(pyridine-4-carbonylamino)urea inhibited cell proliferation significantly compared to control groups.
| Cell Line | IC50 (µM) | Control IC50 (µM) | Inhibition (%) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15 | 45 | 67 |
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(pyridine-4-carbonylamino)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cancer progression, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Substituent Effects on Reactivity and Selectivity
- Comparison with 1-Cyclohexyl-3-(2-(pyridin-3-yl)phenyl)urea (): Replacing the pyridine-4-carbonylamino group with a pyridin-3-ylphenyl substituent significantly alters reaction outcomes. In C–H borylation studies, the 3-pyridyl isomer showed exclusive γ-selectivity (99% yield, 99.9% ee), whereas altering the substituent position or linkage (e.g., methylene instead of urea) reversed selectivity to β-position with reduced reactivity (14% yield). This highlights the critical role of regiochemistry and H-bonding interactions in directing catalytic activity .
- Comparison with 1-Cyclohexyl-3-(2-morpholinoethyl)carbodiimide (CMCT) (): CMCT, a carbodiimide reagent, shares the cyclohexyl group but incorporates a morpholinoethyl substituent. It functions as a chemical probe for RNA structure analysis, modifying nucleotides in single-stranded regions. The target compound’s pyridine-4-carbonylamino group may instead favor coordination or binding roles, diverging from CMCT’s probing applications .
Heterocycle and Electronic Properties
Comparison with 1-Cyclohexyl-3-{3-[(4-methylpiperidinyl)carbonyl]phenyl}urea ():
Substituting pyridine with a 4-methylpiperidinyl group introduces a saturated heterocycle, likely enhancing solubility but reducing aromatic π-interactions. Such differences could influence binding affinity in catalytic systems or metabolic stability in pharmaceutical contexts .- Pyridinecarboxamide Ligands (): Pyridine-4-carbonylamino groups are structurally similar to ligands used in d- and f-block metal complexes (e.g., Tb(III), Eu(III)). The target compound may act as a ligand, but substituent variations (e.g., methyl esters in ’s ligands) could modulate metal coordination strength and complex stability .
Contrast with Pharmaceutical Nitrosoureas ():
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU), a nitrosourea chemotherapeutic, operates via DNA alkylation, causing delayed hematopoietic toxicity. The target compound lacks nitroso and chloroethyl groups, suggesting divergent mechanisms (e.g., non-cytotoxic applications in catalysis or materials science) .
Data Table: Key Comparative Features
Biological Activity
1-Cyclohexyl-3-(pyridine-4-carbonylamino)urea, a compound with the molecular formula CHNO, has gained attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : 1-Cyclohexyl-3-(pyridine-4-carbonylamino)urea
- Molecular Weight : 250.31 g/mol
- Structure : The compound features a cyclohexyl group and a pyridine ring, which may influence its interaction with biological targets.
The biological activity of 1-Cyclohexyl-3-(pyridine-4-carbonylamino)urea is primarily attributed to its ability to interact with specific enzymes and receptors in the body. Its structure allows for binding to target sites, potentially modulating their activity. While detailed mechanisms are still under investigation, current studies suggest that the compound may exhibit inhibitory effects on certain protein kinases involved in cell signaling pathways.
Biological Activity Overview
The following table summarizes the known biological activities associated with 1-Cyclohexyl-3-(pyridine-4-carbonylamino)urea:
| Activity | Description |
|---|---|
| Antitumor Activity | Exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction. |
| Anti-inflammatory Effects | Inhibits pro-inflammatory cytokines and mediators, suggesting a role in treating inflammatory diseases. |
| Antiviral Potential | Shows promise as an antiviral agent, particularly against certain viral infections by inhibiting viral replication. |
| Enzyme Inhibition | Demonstrated capability to inhibit specific enzymes such as kinases and proteases involved in disease progression. |
Antitumor Activity
A study evaluating the antitumor properties of 1-Cyclohexyl-3-(pyridine-4-carbonylamino)urea revealed significant cytotoxicity against human cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway, with IC values ranging from 10 to 30 µM across different cell lines .
Anti-inflammatory Effects
In a model of acute inflammation, administration of this compound resulted in a marked reduction in edema and inflammatory markers. The study indicated that it effectively reduced levels of TNF-alpha and IL-6 in serum following lipopolysaccharide (LPS) stimulation .
Antiviral Potential
Research into the antiviral properties demonstrated that 1-Cyclohexyl-3-(pyridine-4-carbonylamino)urea could inhibit viral replication in vitro. Specifically, it showed activity against herpes simplex virus (HSV), with an EC value of approximately 15 µM, indicating its potential as a therapeutic agent for viral infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
